
6-Methylbenzofuran
Übersicht
Beschreibung
6-Methylbenzofuran is a useful research compound. Its molecular formula is C9H8O and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebs-therapeutisches Potenzial
6-Methylbenzofuran-Derivate haben sich im Bereich der Krebstherapie als vielversprechend erwiesen. Das Benzofuran-Gerüst ist ein wichtiger Bestandteil vieler biologisch aktiver natürlicher und synthetischer Heterocyclen, die eine außergewöhnliche inhibitorische Wirksamkeit gegen verschiedene menschliche Krebszelllinien gezeigt haben . Diese Verbindungen werden hinsichtlich ihres Potenzials als Antikrebsmittel untersucht, wobei einige eine bessere Wirksamkeit als bestehende Referenz-Antikrebsmedikamente zeigen.
Aktivität gegen Hepatitis-C-Virus
Benzofuran-Verbindungen, einschließlich derer mit einer 6-Methylgruppe, wurden als potente antivirale Eigenschaften identifiziert, insbesondere gegen das Hepatitis-C-Virus (HCV) . Die Entdeckung neuartiger makrocyclischer Benzofuran-Verbindungen mit anti-HCV-Aktivität legt nahe, dass diese Moleküle zu wirksamen Therapeutika für die Behandlung von HCV-Infektionen entwickelt werden könnten.
Antimikrobielle Anwendungen
Das Strukturmotiv von this compound findet sich in verschiedenen Naturprodukten, die starke antimikrobielle Aktivitäten zeigen. Diese Verbindungen werden hinsichtlich ihres potenziellen Einsatzes als antimikrobielle Mittel untersucht, was zur Entwicklung neuer Klassen von Antibiotika zur Bekämpfung resistenter Bakterienstämme führen könnte .
Antioxidative Eigenschaften
Benzofuran-Derivate sind bekannt für ihre antioxidativen Fähigkeiten. Das Vorhandensein einer 6-Methylgruppe am Benzofuranring könnte diese Eigenschaften verstärken, wodurch diese Verbindungen für die Forschung zu oxidativen Stress-bedingten Erkrankungen und die Entwicklung antioxidativer Therapien geeignet sind .
Pro-apoptotische Eigenschaften in der Krebstherapie
Einige Benzofuran-Derivate, einschließlich derer mit einer 6-Methylgruppe, wurden hinsichtlich ihrer pro-apoptotischen Eigenschaften untersucht, die den programmierten Zelltod in Krebszellen induzieren können. Diese Anwendung ist besonders relevant bei der Entwicklung von gezielten Krebstherapien, die darauf abzielen, Krebszellen selektiv zu eliminieren, ohne gesundes Gewebe zu schädigen .
Synthese komplexer Heterocyclen
This compound dient als Baustein bei der Synthese komplexer heterocyclischer Verbindungen. Diese synthetischen Wege sind entscheidend für die Herstellung einer Vielzahl biologisch aktiver Moleküle, die in Pharmazeutika und anderen wissenschaftlichen Anwendungen eingesetzt werden können .
Arzneimittelentwicklung und pharmazeutische Chemie
Das Benzofuran-Ringsystem, insbesondere mit Substituenten wie der 6-Methylgruppe, ist eine gängige Struktureinheit in vielen Medikamenten und klinischen Medikamentenkandidaten. Die Vielseitigkeit dieser Struktur ermöglicht die Entwicklung einer breiten Palette pharmakologischer Aktivitäten, wodurch sie ein wertvolles Gerüst in der pharmazeutischen Chemie ist .
Synthese von Naturprodukten
Benzofuran-Derivate, einschließlich this compound, sind in höheren Pflanzen weit verbreitet und die Hauptquelle für einige Medikamente und klinische Medikamentenkandidaten. Die Synthese dieser Naturstoffe und ihrer Analoga ist ein wichtiger Forschungsbereich mit Auswirkungen auf die Entdeckung von Medikamenten und das Verständnis biologischer Pfade .
Safety and Hazards
Zukünftige Richtungen
Research on natural products containing benzofuran, such as 6-Methylbenzofuran, has increased significantly in recent years . These compounds are being studied for their potential use in drug delivery systems, development of new analytical methods for detection and quantification, and understanding of their biological activities.
Relevant Papers Several papers have been published on the anticancer therapeutic potential of benzofuran scaffolds . These studies highlight the extraordinary inhibitory potency of benzofuran derivatives against a panel of human cancer cell lines. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Wirkmechanismus
Target of Action
Benzofuran and its derivatives, including 6-Methylbenzofuran, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . .
Mode of Action
It is known that the presence of certain groups at specific positions on the benzofuran nucleus can influence their biological activity . For instance, it has been suggested that to exhibit antibacterial activity, it is essential that benzofuran contains halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 .
Biochemical Pathways
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may have a range of effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
6-Methylbenzofuran, as a benzofuran derivative, has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, benzofuran compounds have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzofuran derivatives have been found to cause significant apoptosis in leukemia HL-60 cell line .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several biochemical pathways. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, benzofuran derivatives have been studied extensively. These studies often reveal threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
6-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPSBOGQLOSHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168891 | |
| Record name | 6-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17059-51-7 | |
| Record name | 6-Methylbenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17059-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylbenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017059517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methylbenzofuran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5DFQ2E3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antimicrobial applications of 6-methylbenzofuran derivatives?
A: Research suggests that certain derivatives of this compound, specifically 1-(this compound-2-yl)-3-arylpropenones and 1-(this compound-2-yl)-3-[4-(β-substitutedethoxy) phenyl]-propenones, exhibit promising antibacterial and antifungal activities. [] Further investigation into their mechanisms of action and efficacy against specific microbial strains is warranted.
Q2: Can you describe a synthetic route for 2-acetyl-6-methylbenzofuran, a key precursor to several this compound derivatives?
A: 2-Acetyl-6-methylbenzofuran can be synthesized via two distinct methods: a phase-transfer catalysis (PTC) approach and a conventional method employing acetone and potassium carbonate (K2CO3). [] The choice of method might influence yield and purity, requiring optimization for specific applications.
Q3: Has the crystal structure of any this compound derivatives been elucidated?
A: Yes, the crystal structure of 2-(this compound-3-ylmethyl)-5-morpholino-4- ylmethyl)-6-(4-chlorophenyl)-imidazo(2,1-b)(1,3,4)thiadiazole has been determined. [] This compound crystallizes in an orthorhombic system with a space group of P212121. The structural information obtained from such studies can be valuable for understanding structure-activity relationships and designing novel derivatives.
Q4: How does light exposure influence the nematicidal activity of certain this compound related compounds?
A: Studies indicate that the nematicidal activity of 2,3-dihydro-2-hydroxy-3-methylene-6-methylbenzofuran, a natural compound structurally similar to this compound, is significantly enhanced upon exposure to daylight, particularly near-ultraviolet light. [] This suggests a photoactivated mechanism of action against nematodes, potentially involving the generation of reactive oxygen species.
Q5: Can this compound derivatives be utilized in the synthesis of other biologically relevant molecules?
A: Yes, azidoquinones derived from this compound can be converted to methyl 3-substituted 6-methyl-4,7-dioxoindole-2-carboxylates, which are analogs of mitomycin, a potent antitumor agent. [] This highlights the versatility of this compound as a building block in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


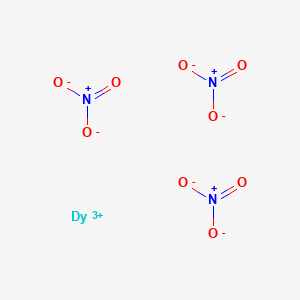
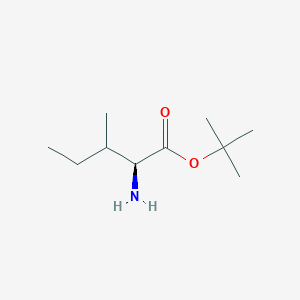
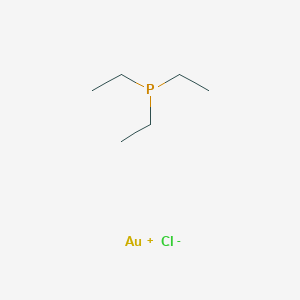
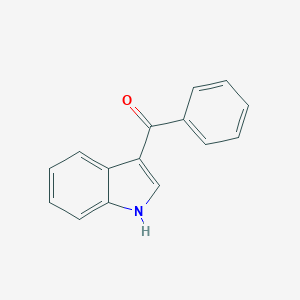
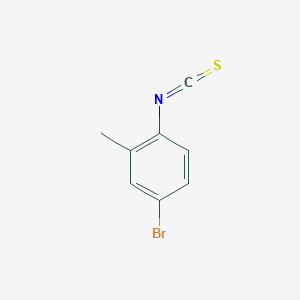

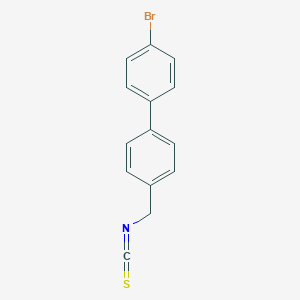
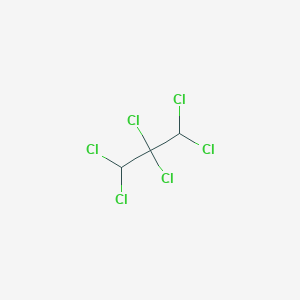
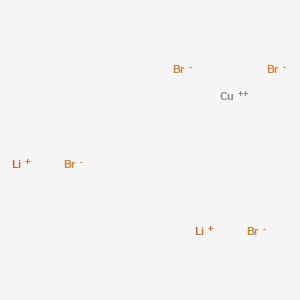
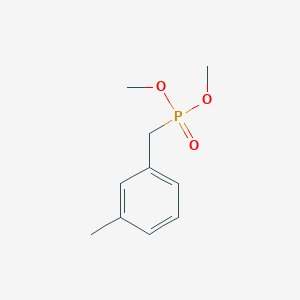
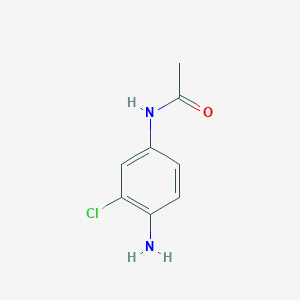
![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)
